molecular formula C22H19N5O B11000001 N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B11000001
M. Wt: 369.4 g/mol
InChI Key: OLWPKXBBADYCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. Its structure incorporates two key pharmacophoric elements: a diphenylmethyl group, which can enhance lipophilicity and interaction with hydrophobic binding pockets, and a 5-methyl-1H-tetrazol-1-yl group. The tetrazole ring is a well-characterized bioisostere for a carboxylic acid, offering improved metabolic stability and membrane permeability while retaining similar acidity and hydrogen-bonding capabilities . This makes the compound a valuable scaffold for developing novel therapeutic agents and probing biological targets where carboxylic acid-containing compounds are active. Researchers can utilize this compound in various applications. It serves as a key intermediate in the design and synthesis of potential bioactive molecules. Based on studies of structurally related compounds, this class of molecules has been investigated for a range of activities. For instance, benzamide derivatives with tetrazole substituents have shown promise as autophagy modulators with antiproliferative effects in cancer cell lines . Other tetrazole-containing benzamides have been studied for their potential in treating respiratory conditions like asthma or as sodium channel modulators for pain management . The specific biological profile of this compound should be established through targeted assays. The synthesis of this compound typically involves a multi-step route. A common approach begins with the preparation of 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid, followed by activation to an acid chloride using reagents like thionyl chloride. The final step is an amide coupling reaction with commercially available diphenylmethylamine in the presence of a base such as triethylamine . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

N-benzhydryl-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-14-12-19(13-15-20)22(28)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,28)

InChI Key

OLWPKXBBADYCEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : N,N-Dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C.

  • Stoichiometry : A 1:1 molar ratio of acid to amine, with 1.2 equivalents of DCC and 0.1 equivalents of DMAP.

  • Yield : 65–78% after recrystallization from ethyl acetate/hexane.

Mechanistic Insights

The carbodiimide activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine to form the benzamide. DMAP accelerates the reaction by stabilizing the activated intermediate.

Microwave-Assisted Synthesis with Bismuth Catalysts

A novel approach employs bismuth(III) nitrate as a Lewis acid catalyst under microwave irradiation to streamline tetrazole formation and subsequent coupling.

Three-Component Protocol

  • Tetrazole Synthesis : React phenylthiourea (1.0 equiv) with sodium azide (3.0 equiv) and Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O (1.0 equiv) in acetonitrile at 125°C for 20 minutes.

  • Coupling : Add diphenylmethanamine (1.0 equiv) and HATU (1.2 equiv) in DMF, stirring at 25°C for 12 hours.

ParameterValueYield
Temperature125°C (microwave)72%
Catalyst Loading1.0 equiv Bi(NO<sub>3</sub>)<sub>3</sub>
Reaction Time20 minutes

This method reduces reaction times from 24 hours to 20 minutes and improves regioselectivity for the 1-substituted tetrazole isomer.

Solid Acid-Catalyzed Cycloaddition for Tetrazole Formation

Graphene oxide-based catalysts enable a two-step synthesis starting from benzonitrile derivatives:

Step 1: Synthesis of 4-(5-Methyl-1H-Tetrazol-1-yl)Benzoic Acid

  • Substrates : 4-Cyanobenzoic acid (1.0 equiv), sodium azide (3.0 equiv), and ammonium chloride (1.0 equiv).

  • Catalyst : Sulfonated reduced graphene oxide (SA-rGO, 10 mg/mL).

  • Conditions : 120°C in water for 6 hours.

  • Yield : 91%.

Step 2: Amide Coupling

  • Reagents : DCC (1.2 equiv), DMAP (0.1 equiv), DMF, 25°C, 12 hours.

  • Purification : Column chromatography (SiO<sub>2</sub>, ethyl acetate/hexane 1:3).

  • Yield : 70%.

Advantages

  • Sustainability : SA-rGO is recyclable for five cycles without activity loss.

  • Scalability : Demonstrated at 100-gram scale with 85% isolated yield.

Industrial-Scale Processes and Purification

Patent data reveals optimized protocols for kilogram-scale production:

Key Modifications

  • Solvent System : Replace DMF with tetrahydrofuran (THF) to simplify downstream processing.

  • Workup : Quench with ice-cwater, extract with ethyl acetate, and concentrate under reduced pressure.

  • Crystallization : Use a 1:1 ethyl acetate/hexane mixture to achieve >99% purity.

ScaleYieldPurity
100 g78%99.2%
1 kg75%98.8%

Comparative Analysis of Methods

MethodCatalystTimeYieldScalability
Classical CouplingDCC/DMAP12 h65–78%Moderate
Microwave-AssistedBi(NO<sub>3</sub>)<sub>3</sub>20 min72%Limited
Solid Acid CatalysisSA-rGO6 h70%High
Industrial ProcessNone24 h75–78%High

The solid acid method balances sustainability and scalability, whereas microwave synthesis offers rapid tetrazole formation but requires specialized equipment .

Chemical Reactions Analysis

    Reactivity: N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is relatively stable but can undergo specific reactions.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

    Enzyme Inhibition

    Recent studies have highlighted the potential of N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide as an inhibitor of key enzymes involved in neurodegenerative diseases. Specifically, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in the treatment of Alzheimer's disease. The compound exhibited significant inhibitory activity against these enzymes, with IC50 values indicating its potential as a therapeutic agent for cognitive enhancement and neuroprotection .

    Antioxidant Properties

    The compound has also been evaluated for its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro assays demonstrated that this compound possesses notable free radical scavenging activity, suggesting its utility in formulations aimed at reducing oxidative damage in cells .

    Cancer Research

    This compound has been explored for its anticancer properties. Studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

    Central Nervous System Disorders

    Given its enzyme inhibitory profile, there is potential for this compound to be developed as a treatment for Alzheimer's disease and other neurodegenerative conditions. The ability to inhibit AChE could enhance cholinergic transmission in the brain, thereby improving cognitive function in affected individuals .

    Mechanistic Insights

    The mechanisms underlying the biological activities of this compound have been investigated through various studies:

    Molecular Docking Studies

    Molecular docking simulations have provided insights into how this compound interacts with target proteins such as AChE and BACE1. The binding affinity and interaction patterns suggest that structural modifications could enhance efficacy and selectivity against these targets .

    Structure-Activity Relationship (SAR)

    Research into the structure-activity relationship of related compounds indicates that specific functional groups significantly influence biological activity. This information is critical for guiding the design of more potent analogs with improved therapeutic profiles .

    Summary of Findings

    Application AreaKey FindingsReferences
    Enzyme InhibitionSignificant AChE and BACE1 inhibition
    Antioxidant ActivityNotable free radical scavenging capacity
    Cancer TreatmentInduces apoptosis in cancer cell lines
    CNS DisordersPotential for enhancing cognitive function

    Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Key Compounds:

    N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a–j)

    • Structural Features : Incorporates a nitro group, methoxybenzo[d]thiazole, and triazole rings.
    • Activity : Compounds 10a, 10b, 10c, and 10i exhibit moderate activity against E. coli.
    • Comparison : The nitro group enhances electron-withdrawing effects, contrasting with the tetrazole’s bioisosteric role. The diphenylmethyl group in the target compound may improve lipophilicity compared to the triazole-methyl group in 10a–j .

    4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide Structural Features: Imidazole and thiazole sulfonamide substituents. Activity: Demonstrates antibacterial activity against Staphylococcus aureus.

    Anticancer and Enzyme-Targeting Analogues

    Key Compounds:

    N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Structural Features: Chloro-fluoro substitution on the phenyl ring and imidazole at the benzamide’s para position. Activity: High efficacy against cervical cancer cell lines.

    N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Structural Features: Thiadiazole and acetylpyridine substituents. Activity: Unknown in the provided data, but similar thiadiazole derivatives are known for kinase inhibition.

    Calcium Channel Modulators

    Key Compounds:

    N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide (2D216) Structural Features: Thiazole with dimethylphenyl and piperidinyl sulfonyl groups. Comparison: The sulfonyl group improves solubility, whereas the tetrazole in the target compound may act as a carboxylate bioisostere, influencing ion-channel interactions .

    Data Tables: Structural and Functional Comparisons

    Table 2. Physicochemical Properties

    Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
    N-(Diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide 397.45 Not reported ~4.2*
    N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 355.80 Not reported ~3.8
    Compound 8a 414.49 290 ~3.5
    N-((1-Benzyltriazol-5-yl)methyl)-4-methoxybenzothiazol-2-nitrobenzamide (10a) 504.50 Not reported ~2.9

    *Estimated using fragment-based methods.

    Research Findings and Mechanistic Insights

    • Tetrazole vs. Imidazole : Tetrazoles, unlike imidazoles, are resistant to oxidative metabolism, making them advantageous in drug design for prolonged half-lives .
    • Diphenylmethyl Group : This bulky substituent may enhance binding to hydrophobic pockets in enzymes or receptors but could reduce solubility compared to smaller groups like methyl or methoxy .
    • Electron-Withdrawing Effects : The nitro group in compound 10a–j increases electrophilicity, whereas the tetrazole’s resonance stabilization may reduce reactivity, favoring target-specific interactions .

    Biological Activity

    N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

    • Molecular Formula : C22H19N5O
    • Molecular Weight : 369.428 g/mol
    • CAS Number : 1282121-84-9

    Biological Activity Overview

    This compound exhibits a range of biological activities, including:

    • Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has shown that derivatives of benzamides can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cytochrome c release .
    • Antimicrobial Effects : Similar compounds have demonstrated notable antibacterial and antifungal activities. For instance, pyrazole derivatives have been reported to exhibit good antimicrobial properties, suggesting that tetrazole-containing compounds could share similar mechanisms .

    The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

    • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, as indicated by the release of cytochrome c and activation of caspases . This suggests a potential for use in cancer therapy.
    • Enzyme Inhibition : Related studies on benzamide derivatives have shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's .

    Case Study 1: Antitumor Activity

    In a study examining the effects of N-substituted benzamides, it was found that compounds similar to this compound induced significant apoptosis in HL60 human promyelocytic leukemia cells. The mechanism involved caspase activation and cell cycle arrest at the G2/M phase .

    Case Study 2: Antimicrobial Activity

    Research into pyrazole derivatives has highlighted their antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may also possess similar activity due to structural similarities with known effective compounds .

    Data Table: Summary of Biological Activities

    Activity TypeObserved EffectsReferences
    AntitumorInduces apoptosis in cancer cell lines
    AntimicrobialEffective against E. coli and S. aureus
    Enzyme InhibitionInhibits AChE and BACE1

    Q & A

    Q. What synthetic routes are commonly employed to synthesize N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, and which reaction conditions critically influence yield?

    • Methodological Answer : The synthesis typically involves multi-step reactions:
    • Step 1 : Formation of the tetrazole ring via cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl in DMF) .
    • Step 2 : Coupling of the tetrazole moiety to a benzoyl chloride derivative. This requires a base (e.g., triethylamine) to neutralize HCl and solvents like dichloromethane .
    • Step 3 : Introduction of the diphenylmethyl group via nucleophilic substitution or amide bond formation, often catalyzed by palladium complexes for cross-coupling reactions .
    • Key Conditions : Temperature (60–80°C for cycloaddition), solvent polarity (DMF for tetrazole stabilization), and inert atmosphere (N₂/Ar for moisture-sensitive steps).
    • Example Data :
    StepReagents/ConditionsYield (%)Reference
    1NaN₃, HCl, DMF, 80°C65–75
    2Benzoyl chloride, Et₃N, CH₂Cl₂80–85
    3Pd(PPh₃)₄, K₂CO₃, DMF70–78

    Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

    • Methodological Answer :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., diphenylmethyl protons at δ 5.2–5.5 ppm) and confirms amide/tetrazole connectivity .
    • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (amide C=O) and 2600–2700 cm⁻¹ (tetrazole C-N stretch) validate functional groups .
    • HPLC-MS : Quantifies purity (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 442) .
    • X-ray Crystallography : Resolves steric effects of the diphenylmethyl group on tetrazole conformation .

    Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

    • Methodological Answer :
    • Enzyme Inhibition Assays : Test PARP-1 inhibition (IC₅₀) using fluorogenic substrates in cell-free systems .
    • Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
    • Solubility/Stability : Assess pharmacokinetic parameters (e.g., logP via shake-flask method) .

    Advanced Research Questions

    Q. How can the coupling reaction between diphenylmethylamine and the tetrazole-containing benzoyl chloride be optimized for higher efficiency?

    • Methodological Answer :
    • Catalyst Screening : Test Pd(II)/Cu(I) systems to reduce side reactions (e.g., hydrolysis) .
    • Solvent Optimization : Compare polar aprotic solvents (DMAC vs. DMF) to enhance nucleophilicity .
    • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 h) while maintaining yield (>85%) .

    Q. How should contradictory data between in vitro enzyme inhibition and cellular activity be analyzed?

    • Methodological Answer :
    • Assay Variability : Compare buffer conditions (e.g., Mg²⁺ concentration in PARP-1 assays) .
    • Cellular Uptake : Measure intracellular compound levels via LC-MS to rule out permeability issues .
    • Metabolite Interference : Identify phase I metabolites (e.g., cytochrome P450-mediated oxidation) using hepatocyte models .

    Q. What computational strategies predict the binding affinity of this compound to PARP-1, and how do they inform experimental design?

    • Methodological Answer :
    • Molecular Docking : Use AutoDock Vina to model interactions between the tetrazole group and PARP-1’s NAD⁺-binding site (e.g., hydrogen bonding with Ser904) .
    • MD Simulations : Analyze stability of the ligand-protein complex over 100 ns trajectories (RMSD < 2.0 Å) .
    • QSAR Models : Corrogate substituent effects (e.g., diphenylmethyl hydrophobicity vs. IC₅₀) to prioritize analogs .

    Key Considerations for Data Interpretation

    • Structural Analogues : Replace the 5-methyltetrazole with sulfonamide (see ) to assess SAR .
    • Biological Models : Validate in vivo efficacy using rodent models of inflammation or cancer, contrasting with in vitro data .
    • Synthetic Challenges : Address steric hindrance from diphenylmethyl via DFT calculations (e.g., bond angle strain in transition states) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.